molecular formula C18H20FN3O2 B2771075 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one CAS No. 2097887-94-8

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B2771075
CAS No.: 2097887-94-8
M. Wt: 329.375
InChI Key: FHZSPROKKKWUCS-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a 2,6-dimethylpyrimidin-4-yl group, which is a type of pyrimidine, a class of organic compounds with a six-membered ring containing two nitrogen atoms . The compound also has a 4-fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .


Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated ring, which means it can efficiently explore the pharmacophore space due to sp3 hybridization . This also contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Biological Applications

  • Compounds with dimethylpyrimidinyl groups have been synthesized and evaluated for their selectivity and affinity towards peripheral benzodiazepine receptors (PBRs), showing potential as imaging agents for neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008). This highlights the role of such compounds in studying brain diseases and developing diagnostic tools.

Antimicrobial and Insecticidal Potential

  • Microwave-assisted cyclocondensation techniques have been utilized to create pyrimidine-linked pyrazole derivatives, demonstrating significant insecticidal and antibacterial activities. These findings suggest the usefulness of dimethylpyrimidinyl-containing compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Anticancer and Anti-inflammatory Agents

  • Novel pyrazolopyrimidines derivatives, related to the compound of interest, have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities, indicating their potential in cancer treatment and as anti-inflammatory drugs (Rahmouni et al., 2016).

Optical and Electronic Materials

  • The study of thiopyrimidine derivatives for their linear and nonlinear optical properties suggests that compounds with pyrimidine rings, similar to the compound , could have applications in optoelectronics and photonics, underscoring the importance of such molecular structures in material science (Hussain et al., 2020).

Neuroinflammation Imaging

  • Pyrazolo[1,5-a]pyrimidines have been developed and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research underscores the potential of pyrimidine derivatives in neuroimaging and the study of neuroinflammation (Damont et al., 2015).

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research into new pyrrolidine compounds with different biological profiles . This compound, with its combination of a pyrrolidine ring, a pyrimidine group, and a fluorophenyl group, could potentially be of interest in future medicinal chemistry research.

Properties

IUPAC Name

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-12-9-17(21-13(2)20-12)24-16-7-8-22(11-16)18(23)10-14-3-5-15(19)6-4-14/h3-6,9,16H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZSPROKKKWUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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